molecular formula C14H10FIN2O2S B13026407 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13026407
M. Wt: 416.21 g/mol
InChI Key: ZWHJLEXFSZFNCB-UHFFFAOYSA-N
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Description

5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and a sulfonyl group attached to a pyrrolo[2,3-b]pyridine core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. The introduction of the fluorine and iodine atoms can be achieved through halogenation reactions, while the sulfonyl group is introduced via sulfonylation reactions. Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and iodinating agents such as iodine monochloride (ICl). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Chemical Reactions Analysis

5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms, along with the sulfonyl group, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar compounds to 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine include other fluorinated pyridines and pyrrolo[2,3-b]pyridine derivatives. These compounds share structural similarities but differ in the nature and position of substituents. For example:

The uniqueness of this compound lies in its specific combination of fluorine, iodine, and sulfonyl groups, which impart distinct properties and make it suitable for specialized applications.

Properties

IUPAC Name

5-fluoro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHJLEXFSZFNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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